Cas no 1864557-22-1 (2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde)
2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-1293354
- 1864557-22-1
- 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
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- Inchi: 1S/C8H7N3O2S/c1-13-8-10-7(6(5-12)14-8)11-4-2-3-9-11/h2-5H,1H3
- InChI Key: UNRHXVHNXLLRTC-UHFFFAOYSA-N
- SMILES: S1C(=NC(=C1C=O)N1C=CC=N1)OC
Computed Properties
- Exact Mass: 209.02589765g/mol
- Monoisotopic Mass: 209.02589765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 85.2Ų
2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293354-0.05g |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 0.05g |
$719.0 | 2023-06-06 | ||
| Enamine | EN300-1293354-0.1g |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 0.1g |
$755.0 | 2023-06-06 | ||
| Enamine | EN300-1293354-0.25g |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 0.25g |
$789.0 | 2023-06-06 | ||
| Enamine | EN300-1293354-0.5g |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 0.5g |
$823.0 | 2023-06-06 | ||
| Enamine | EN300-1293354-1.0g |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 1g |
$857.0 | 2023-06-06 | ||
| Enamine | EN300-1293354-2.5g |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 2.5g |
$1680.0 | 2023-06-06 | ||
| Enamine | EN300-1293354-5.0g |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 5g |
$2485.0 | 2023-06-06 | ||
| Enamine | EN300-1293354-10.0g |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 10g |
$3683.0 | 2023-06-06 | ||
| Enamine | EN300-1293354-50mg |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 50mg |
$528.0 | 2023-09-30 | ||
| Enamine | EN300-1293354-100mg |
2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
1864557-22-1 | 100mg |
$553.0 | 2023-09-30 |
2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
Recent Advances in the Study of 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde (CAS: 1864557-22-1)
The compound 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde (CAS: 1864557-22-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the versatility of 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde as a key intermediate in the synthesis of novel heterocyclic compounds. Its structural motif, combining a thiazole core with a pyrazole substituent, has been shown to exhibit promising interactions with various biological targets, including kinases and enzymes involved in inflammatory pathways. Researchers have employed advanced synthetic methodologies, such as microwave-assisted reactions and catalytic C-H functionalization, to optimize the yield and purity of this compound.
In vitro and in vivo studies have demonstrated the compound's potential as a modulator of key signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The compound's aldehyde functionality also allows for further derivatization, enabling the development of prodrugs and targeted delivery systems.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of this compound with its biological targets. Density functional theory (DFT) calculations and molecular docking simulations have revealed that the methoxy and pyrazole groups play a crucial role in stabilizing ligand-receptor complexes, thereby enhancing binding affinity and selectivity.
Despite these promising findings, challenges remain in the development of 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde-based therapeutics. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties and demonstrated biological activities make it a valuable candidate for further investigation in drug discovery programs. Future research should focus on expanding its applications, optimizing its pharmacokinetic profile, and exploring its potential in combination therapies.
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